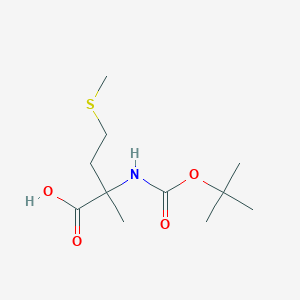

Boc-alpha-methyl-DL-methionine

Description

Significance of α-Methyl Amino Acids in Contemporary Organic Chemistry

α-Methyl amino acids are derivatives of natural amino acids where the hydrogen atom at the α-carbon is replaced by a methyl group. smolecule.com This seemingly minor modification imparts significant conformational constraints on the amino acid residue. organic-chemistry.orgenamine.net This steric hindrance plays a critical role in the design of peptides and peptidomimetics, as it can induce specific secondary structures, such as helices or turns, and enhance resistance to enzymatic degradation by proteases. enamine.netresearchgate.net The incorporation of α-methylated amino acids can lead to peptides with improved biological activity and stability. organic-chemistry.orgenamine.net Consequently, these modified amino acids are invaluable tools in drug discovery and development. enamine.netresearchgate.net

The Role of N-Protecting Groups, with Emphasis on tert-Butyloxycarbonyl (Boc), in Amino Acid Chemistry

In peptide synthesis, the reactive amino group of an amino acid must be temporarily blocked or "protected" to prevent unwanted side reactions during the formation of peptide bonds. genscript.comwikipedia.org The tert-butyloxycarbonyl (Boc) group is a widely used N-protecting group in organic synthesis, particularly in peptide chemistry. genscript.comwikipedia.org It is valued for its stability under a variety of reaction conditions and its ease of removal under mildly acidic conditions, a process known as deprotection. chemistrysteps.com

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. chemistrysteps.com The bulky nature of the Boc group effectively shields the amino group. When the peptide chain is to be extended, the Boc group is cleaved using a moderately strong acid like trifluoroacetic acid (TFA). wikipedia.orgchemistrysteps.com This selective removal allows for the stepwise and controlled assembly of a peptide chain. genscript.com The Boc protecting group strategy is a cornerstone of both solid-phase and solution-phase peptide synthesis. genscript.comnih.gov

Contextualization of Boc-α-methyl-DL-methionine within Substituted Amino Acid Research

Boc-alpha-methyl-DL-methionine is a specific example of a substituted amino acid that combines the features of an α-methyl amino acid with the practicality of a Boc-protected amine. It serves as a key intermediate in the synthesis of peptides and other complex molecules where a methionine residue with restricted conformation is desired. smolecule.com Research into substituted amino acids, including those with α-methylation or other modifications, is a vibrant area of chemical biology and medicinal chemistry. nih.govoup.com These studies aim to understand how changes in amino acid structure at a fundamental level can influence the broader properties and functions of peptides and proteins. mdpi.complos.org The synthesis and application of compounds like this compound are central to these efforts, enabling the creation of novel molecular architectures with potentially enhanced therapeutic properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4S/c1-10(2,3)16-9(15)12-11(4,8(13)14)6-7-17-5/h6-7H2,1-5H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEQTHFWJCXUCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CCSC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Chemical Synthesis of Boc α Methyl Dl Methionine and Analogues

N-Protection Strategies in the Synthesis of α-Methyl Amino Acid Derivatives

Protecting the α-amino group is a critical first step in most synthetic routes for α-methyl amino acids. The choice of the protecting group is crucial as it influences the reactivity of the molecule in subsequent steps and dictates the conditions required for its eventual removal. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in this context.

The direct introduction of the Boc group onto the nitrogen atom of an α-methyl amino acid is a common and straightforward protection strategy. This reaction is typically performed using di-tert-butyl dicarbonate (B1257347) (Boc)₂O under basic conditions. The parent amino acid, α-methyl-DL-methionine, can be dissolved in a suitable solvent system, such as a mixture of dioxane and water, and treated with (Boc)₂O in the presence of a base like sodium hydroxide (B78521) or triethylamine.

The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the (Boc)₂O anhydride, leading to the formation of the N-Boc protected amino acid. The conditions are generally mild, which helps to preserve the integrity of the amino acid's side chain. For neutral amino acids, this method is highly efficient. researchgate.net For instance, the preparation of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation of the parent amino acid derivatives using sodium hydride and methyl iodide has been described for several neutral amino acids. researchgate.net While this specific reference pertains to N-methylation, the underlying principles of Boc protection are applicable.

In more complex, multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS), an orthogonal protection scheme is essential. iris-biotech.de Orthogonality refers to the use of multiple protecting groups that can be removed under different chemical conditions, allowing for selective deprotection at various stages of the synthesis. iris-biotech.depeptide.com

The most common orthogonal pairing in modern peptide synthesis is the Fmoc/tBu strategy. iris-biotech.de The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group is used for temporary protection of the α-amino group, while acid-labile groups like tert-butyl (tBu) are used for permanent protection of reactive side chains. iris-biotech.de However, when the Boc group is used for α-amino protection (as in Boc-SPPS), side chains are often protected with groups removable by different conditions, such as the benzyl (B1604629) (Bzl) group, which is cleaved by hydrogenolysis.

In the context of synthesizing analogues or incorporating Boc-α-methyl-DL-methionine into larger peptides, other protecting groups may be employed for specific functionalities. For example, the Alloc (allyloxycarbonyl) group, which is removed by palladium catalysis, or the Mtt (4-methyltrityl) group, which is cleaved under mildly acidic conditions that leave the Boc group intact, provide additional levels of orthogonality. sigmaaldrich.com This allows for complex molecular architectures, such as branched or cyclic peptides, to be constructed. sigmaaldrich.com

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |

| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) | Fmoc, Cbz, Alloc |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, tBu, Trt |

| Benzyloxycarbonyl | Cbz (or Z) | Catalytic Hydrogenolysis | Boc, Fmoc |

| Allyloxycarbonyl | Alloc | Pd(0) Catalysis | Boc, Fmoc, tBu |

| 4-Methyltrityl | Mtt | Mild Acid (e.g., 1% TFA) | Boc, Fmoc, tBu |

| 2-Nitrobenzenesulfonyl | o-NBS | Thiolysis (e.g., mercaptoethanol) | Boc, Fmoc |

Approaches to α-Methylation in Amino Acid Scaffolds

The central challenge in synthesizing Boc-α-methyl-DL-methionine is the introduction of the methyl group at the α-position to form a quaternary stereocenter. This transformation is often sterically hindered and requires robust chemical methods.

The construction of a chiral quaternary carbon at the α-position of an amino acid has been a long-standing challenge in organic chemistry. rsc.org Several methods have been developed to achieve this transformation.

One approach involves the α-alkylation of an enolate derived from a protected amino acid precursor. For example, an N-protected amino acid ester can be treated with a strong base, such as lithium diisopropylamide (LDA), to generate an enolate, which is then quenched with an electrophilic methyl source like methyl iodide. researchgate.net The success of this method often depends on the specific substrate and the protecting groups used. For instance, the enolate of a cis-2,5-disubstituted 2-tert-butyl-5-(indol-3-yl)methylimidazolidin-4-one was successfully methylated with methyl iodide. researchgate.netnih.gov

More advanced catalytic methods have also been developed. Rhodium-catalyzed asymmetric hydroformylation of α,β-unsaturated carboxylic acid derivatives can generate an α-quaternary stereocenter under mild conditions. nih.gov This method allows for the synthesis of a variety of chiral α-quaternary amino acids with good regioselectivity and enantioselectivity. rsc.orgnih.gov Another strategy is the catalytic α-allylation of unprotected amino acid esters, which uses palladium π-allyl complexes to form α-quaternary α-allyl amino acid esters; these can then be further modified. organic-chemistry.org

The introduction of the α-methyl group transforms the prochiral α-carbon of a standard amino acid into a chiral, quaternary stereocenter. This structural modification has profound implications for the molecule's conformational properties. The geminal methyl group restricts the conformational freedom around the peptide bond, favoring helical structures and enhancing resistance to proteolysis. nih.govnih.gov

The generation of this new stereocenter can be achieved through various synthetic strategies. One common method is the diastereoselective alkylation of a chiral, non-racemic precursor. For example, a chiral auxiliary can be attached to the amino acid scaffold to direct the incoming methyl group to a specific face of the molecule. The use of a (1S)-(+)-3-carene derived tricyclic iminolactone has been shown to be highly effective for the asymmetric synthesis of α-methyl-α-amino acids, proceeding with excellent diastereoselectivities (>98% de). nih.gov After the methylation step, the chiral auxiliary is removed to yield the enantiomerically enriched α-methyl amino acid. nih.gov

Stereoselective and Diastereoselective Synthesis of α-Methylated Amino Acids

Controlling the three-dimensional arrangement of atoms during the synthesis of α-methylated amino acids is paramount, especially for applications in drug design where specific stereoisomers are often responsible for biological activity.

Asymmetric synthesis of α-methyl amino acids often relies on diastereoselective transformations. In this approach, a chiral auxiliary is used to control the stereochemical outcome of the key bond-forming reaction. For example, the diastereoselective alkylation of sultam-derived amino acid aldimines has been used for the preparation of Cα-methylated amino acids. acs.org Similarly, 1,3-oxazinan-6-ones have been utilized in enolate reactions to produce α-methyl-β-amino acids with excellent trans diastereoselectivity. acs.orgacs.orgnih.gov

Phase-transfer catalysis represents another powerful tool for stereoselective synthesis. The alkylation of a glycinate (B8599266) Schiff base with alkyl halides, in the presence of a chiral quaternary ammonium (B1175870) bromide, can proceed with high levels of syn- and enantioselectivity, providing a versatile route to various β-alkyl-α-amino acid derivatives. organic-chemistry.org

The stereospecific synthesis of α-methylated amino acids has also been achieved using chiral imidazolidin-4-one (B167674) templates. It was observed that while the enolate of a 2,5-trans disubstituted derivative could not be methylated, the corresponding cis-isomer was successfully methylated with methyl iodide, leading to enantiomerically pure α-methyl-L-tryptophan after hydrolysis. researchgate.netnih.gov This highlights the subtle but critical role that substrate geometry plays in directing the stereochemical outcome of the reaction.

| Chiral Auxiliary/Method | Electrophile | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Reference |

| (1S)-(+)-3-Carene derived iminolactone | Various Alkyl Halides | >98% de | nih.gov |

| Phase-Transfer Catalysis (Chiral Quaternary Ammonium Bromide) | Racemic Secondary Alkyl Halides | High enantio- and diastereoselectivities | organic-chemistry.org |

| cis-2,5-disubstituted imidazolidin-4-one | Methyl Iodide | Leads to enantiomerically pure product | researchgate.netnih.gov |

| 1,3-Oxazinan-6-ones | N/A (Enolate Reactions) | Excellent trans diastereoselectivity | acs.orgacs.orgnih.gov |

Enantioselective Routes to Boc-α-methyl-L-methionine and D-methionine

Achieving enantiopurity in α-methyl amino acids is critical for their application in chiral drugs and peptides. The synthesis of specific enantiomers, Boc-α-methyl-L-methionine or its D-isomer, can be approached through several primary strategies: resolution of a racemic mixture, asymmetric synthesis using chiral auxiliaries or catalysts, or by starting with an enantiomerically pure precursor.

One of the most direct methods involves the methylation of an enantiopure precursor. For instance, the synthesis of L-[methyl-¹¹C]methionine has been successfully achieved starting from the corresponding L-homocysteine derivative, ensuring the retention of the original stereocenter's configuration nih.govresearchgate.net. This approach guarantees high optical purity for the final product researchgate.net.

Asymmetric synthesis often employs chiral auxiliaries to direct the stereochemical outcome of the α-methylation step. A common strategy involves the diastereoselective alkylation of a chiral synthon, such as an oxazinone or a piperazine-2,5-dione derivative, which is later cleaved to release the desired α-methyl amino acid researchgate.netnih.govresearchgate.net. For example, a chiral synthon like 1,4-N,N-[(S)-1-phenylethyl]-piperazine-2,5-dione can act as a chiral inductor, where the existing stereocenter guides the incoming methyl group to a specific face of the molecule, followed by hydrolysis to yield the optically pure (S)-α-methyl amino acid nih.govresearchgate.net.

Another powerful technique is the use of chiral catalysts. While not specific to methionine, the principle has been demonstrated in the highly enantioselective N-H insertion reaction of vinyldiazoacetates, which is cooperatively catalyzed by an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid rsc.org. Such catalytic systems create a chiral environment that favors the formation of one enantiomer over the other, offering a route to α-substituted amino acids with excellent enantioselectivity (83–98% ee) rsc.org.

| Strategy | Description | Key Features | Example/Principle |

| Enantiopure Precursor | Utilizes an optically pure starting material (e.g., L-homocysteine derivative) which is then methylated and protected. | High enantiomeric purity is retained from the starting material. | Synthesis of L-[methyl-¹¹C]methionine from an L-homocysteine precursor nih.govresearchgate.net. |

| Chiral Auxiliary | A temporary chiral group is attached to the amino acid scaffold to direct a diastereoselective methylation reaction. The auxiliary is removed in a later step. | High diastereoselectivity is achievable; requires additional steps for attachment and removal of the auxiliary. | Alkylation of a chiral piperazine-2,5-dione or oxazinone derivative researchgate.netnih.govresearchgate.net. |

| Asymmetric Catalysis | A chiral catalyst creates a stereochemically defined environment for the reaction, favoring the formation of one enantiomer. | Atom-economical as the chirality resides in a substoichiometric catalyst; requires catalyst development. | Cooperative catalysis with dirhodium(II) complexes and chiral phosphoric acids for N-H insertion reactions rsc.org. |

| Enzymatic Resolution | An enzyme selectively transforms one enantiomer of a racemic mixture (e.g., racemic α-methyl-methionine), allowing for the separation of the unreacted enantiomer. | High selectivity and mild reaction conditions. | Enzymatic hydrolysis of racemic malonic diesters to generate chiral half-ester intermediates researchgate.net. |

Diastereocontrol in Transformations Involving Boc-α-methyl-DL-methionine Intermediates

When Boc-α-methyl-DL-methionine is used as an intermediate in a larger synthesis, such as peptide coupling, controlling the stereochemistry of adjacent newly formed chiral centers is paramount. The presence of the α-methyl group introduces significant steric hindrance, which can both complicate reactions and offer opportunities for diastereocontrol.

A primary challenge is the heightened propensity for racemization. N-acyl, N-alkylated amino acid derivatives, a class that includes Boc-α-methyl-methionine, are known to be extremely sensitive to racemization during the carboxyl group activation required for peptide coupling wiley-vch.de. This is due to the electron-releasing nature of the N-alkyl (in this case, the Boc group on the nitrogen) and Cα-alkyl substituents, which facilitates the formation of oxazolium intermediates that can easily lose proton stereochemical integrity wiley-vch.de.

To mitigate this, the choice of coupling reagents is critical. Standard reagents may be inefficient or lead to significant epimerization. More reactive phosphonium- and uronium-based reagents, such as PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate), are often employed for sterically demanding couplings, including those involving N-methylamino acids or α,α-dialkylglycines peptide.com. These reagents can facilitate amide bond formation under conditions that minimize the lifetime of racemization-prone intermediates.

Substrate-based control is another effective strategy. The inherent stereochemistry and protecting groups of the substrate can be manipulated to favor a specific reaction trajectory. Asymmetric hydrogenations of allylic amine derivatives of amino acids have shown that peripheral features of the substrates, such as the choice of protecting groups and the alkene geometry (E vs. Z), can be varied to align with the stereochemical preference of the catalyst, leading to high diastereoselectivities nih.gov. Similarly, in reactions of N-Boc-protected alpha-aminoorganostannanes with aldehydes, high diastereoselectivities (up to >99:1) can be achieved, demonstrating that the Boc-protected amino group can effectively direct the stereochemical outcome of bond formation at an adjacent position nih.gov.

Synthetic Routes to β-Amino Acid Derivatives from α-Amino Acid Precursors

The homologation of α-amino acids into their β-amino acid counterparts is a valuable transformation, as β-amino acids are key components of peptidomimetics and various biologically active molecules. Several methods exist to perform this one-carbon insertion.

Historically, the Arndt-Eistert homologation has been a primary method. This multi-step process typically involves converting the carboxylic acid of an N-protected α-amino acid into an acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. A subsequent silver-catalyzed Wolff rearrangement in the presence of water or an alcohol yields the β-amino acid or its ester. However, this method involves hazardous reagents like diazomethane nih.gov. Another established pathway is cyanation, where an N-protected α-amino alcohol is converted to its mesylate or tosylate, followed by Sₙ2 displacement with a cyanide salt. The resulting β-amino cyanide is then hydrolyzed to the β-amino acid. This route necessitates the use of highly toxic cyanide salts nih.gov.

More recent research has focused on developing safer and more efficient alternatives. One such method involves a multi-step sequence starting from an N-Boc-α-amino acid nih.govrsc.org. The process can be summarized as:

Conversion of the N-Boc-α-amino acid to an α-hydroxy ketone.

Oxidative cleavage of the α-hydroxy ketone using an oxidant like sodium periodate (B1199274) (NaIO₄) to yield the N-Boc-β³-amino acid.

Subsequent esterification, for example, by reacting with methyl iodide (MeI) in the presence of a base like potassium carbonate (K₂CO₃), to afford the N-Boc-β³-amino acid methyl ester nih.gov.

This approach successfully avoids the use of highly toxic and explosive reagents, offering a more practical and safer pathway for the synthesis of enantiopure N-Boc-β³-amino acid esters from readily available chiral α-amino acids nih.govrsc.org.

| Method | General Procedure | Advantages | Disadvantages |

| Arndt-Eistert Homologation | α-Amino acid → Acid chloride → Diazoketone → Wolff Rearrangement → β-Amino acid | Well-established and broadly applicable. | Involves highly toxic and explosive diazomethane nih.gov. |

| Cyanation Reaction | α-Amino acid → α-Amino alcohol → Mesylate/Tosylate → Sₙ2 with CN⁻ → β-Amino cyanide → Hydrolysis → β-Amino acid | Established route for homologation. | Requires the use of highly toxic cyanide salts nih.gov. |

| Oxidative Cleavage Route | N-Boc-α-amino acid → α-hydroxy ketone → Oxidative cleavage (e.g., with NaIO₄) → N-Boc-β³-amino acid | Avoids hazardous reagents like diazomethane and cyanides; safer alternative nih.govrsc.org. | Multi-step process requiring specific reaction conditions for each transformation nih.gov. |

Advanced Synthetic Methodologies and Process Considerations in Boc-α-methyl-DL-methionine Preparation

The synthesis of the α-methyl-DL-methionine backbone can be achieved via the Strecker synthesis or, more commonly for α,α-disubstituted amino acids, through a hydantoin-based route. A plausible route involves the synthesis of 5-methyl-5-[2-(methylthio)ethyl]-2,4-imidazolidinedione from a suitable ketone precursor, followed by hydrolysis under basic or acidic conditions to yield the free α-methyl-DL-methionine chemicalbook.com.

The key step is the α-methylation. Direct Cα-alkylation of a simple amino acid ester is challenging due to competitive N-alkylation and the potential for over-alkylation. A more controlled approach involves the use of a Schiff base intermediate, such as a benzophenone (B1666685) imine of a methionine ester. The imine protects the amine and activates the α-proton, allowing for deprotonation with a strong base (e.g., LDA) followed by alkylation with methyl iodide.

Once α-methyl-DL-methionine is obtained, the final step is the introduction of the tert-butyloxycarbonyl (Boc) protecting group. This is a standard and robust transformation in peptide chemistry, typically accomplished by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Process Considerations:

Control of Alkylation: Ensuring selective mono-methylation at the α-carbon is critical. The use of Schiff base intermediates or chiral auxiliaries (as discussed in 2.3.1) provides a reliable method for directing the alkylation to the carbon and preventing N-methylation.

Racemization Control: As noted previously, α,α-disubstituted amino acids are prone to racemization, especially during activation for coupling reactions wiley-vch.de. Therefore, downstream applications of Boc-α-methyl-DL-methionine require careful selection of coupling reagents and conditions to preserve stereochemical integrity if a resolved enantiomer is used.

Purification: The intermediates and final product must be purified to remove reagents and byproducts. Chromatographic techniques are often necessary, especially to ensure the removal of any unreacted starting materials or products from side reactions.

Scalability: For larger-scale preparations, factors such as reagent cost, reaction safety (e.g., handling of strong bases and alkylating agents), and the efficiency of workup and purification procedures become paramount. The hydantoin (B18101) route is often favored in industrial settings for its reliability and use of accessible starting materials.

Advanced Applications of Boc α Methyl Dl Methionine in Complex Molecule Synthesis

Utilization as a Chiral Building Block for Asymmetric Synthesis

The synthesis of enantiomerically pure complex molecules is a cornerstone of modern medicinal chemistry and materials science. Chiral building blocks, which are enantiomerically enriched compounds incorporated into a larger molecule, are instrumental in achieving high levels of stereocontrol. While Boc-α-methyl-DL-methionine is synthesized as a racemic mixture, its resolution into individual enantiomers or its use in stereoselective reactions allows it to serve as a valuable chiral synthon.

The primary challenge in utilizing Boc-α-methyl-DL-methionine lies in accessing its enantiomerically pure forms. The synthesis of α,α-disubstituted α-amino acids is inherently challenging due to steric hindrance at the quaternary carbon center nih.govresearchgate.net. However, advances in asymmetric synthesis have provided several routes to obtain such compounds with high enantiopurity. For instance, methods like the stereospecific methylation of chiral imidazolidinone intermediates have been successfully employed for the synthesis of other α-methylated amino acids, such as α-methyl-L-tryptophan nih.gov. Similar strategies could be adapted for the synthesis of enantiopure Boc-α-methyl-methionine.

Once obtained in an enantiomerically pure form, Boc-α-methyl-L-methionine or Boc-α-methyl-D-methionine can be used in a variety of asymmetric transformations. For example, the enantioselective synthesis of Boc-α-methyl-D-cysteine has been achieved through the regioselective ring-opening of a key β-lactone intermediate derived from Boc-α-methyl-D-serine acs.org. This demonstrates the utility of α-methylated amino acids as precursors to other chiral molecules. The predictable stereochemistry of the α-methyl amino acid can direct the stereochemical outcome of subsequent reactions, making it a powerful tool for controlling the three-dimensional architecture of the target molecule.

The application of α-methylated amino acids as chiral synthons is exemplified in the synthesis of various bioactive compounds. Their rigid conformational nature can be exploited to create specific structural motifs in the target molecule, which can be crucial for biological activity.

Integration into Peptide and Peptidomimetic Architectures

The incorporation of non-natural amino acids into peptides is a widely used strategy to enhance their therapeutic properties, such as resistance to enzymatic degradation, improved bioavailability, and enhanced receptor affinity and selectivity. Boc-α-methyl-DL-methionine is a particularly interesting building block in this context due to the conformational constraints imposed by the α-methyl group.

Role in Modulating Peptide Conformation and Stability

The substitution of a native amino acid with its α-methylated counterpart has profound effects on the local and global conformation of a peptide. The steric bulk of the α-methyl group restricts the accessible dihedral angles (phi, ψ) of the peptide backbone, thereby favoring specific secondary structures.

A comparative study on peptidomimetics of the sequence Phe-Met-Arg-Phe-amide (FMRFa) revealed that the incorporation of (S)-α-methylmethionine and (R)-α-methylmethionine tends to favor the formation of partial left- and right-handed helical structures, respectively Current time information in Ottawa, CA.. This contrasts with other constrained methionine analogs, such as trans-2,3-methanomethionine, which preferentially induce γ-turn conformations Current time information in Ottawa, CA.. The preference for helical structures is attributed to the less constrained nature of α-methyl derivatives compared to cyclopropane (B1198618) amino acids Current time information in Ottawa, CA.. This ability to induce specific secondary structures is a powerful tool in the design of peptidomimetics that mimic the bioactive conformation of a native peptide.

The increased steric hindrance provided by the α-methyl group also enhances the stability of peptides against enzymatic degradation. Proteolytic enzymes often have specific recognition sites and require a certain degree of flexibility in the peptide backbone for binding and cleavage. The rigid conformation induced by α-methylation can disrupt these recognition sites and hinder enzymatic activity, leading to a longer biological half-life of the peptide.

| Conformational Preference of Methionine Analogs in FMRFa Peptidomimetics | | :--- | :--- | | Methionine Analog | Preferred Conformation | | (2S,3S)-cyclo-Methionine | Inverse γ-turn Current time information in Ottawa, CA. | | (2R,3R)-cyclo-Methionine | γ-turn Current time information in Ottawa, CA.. | | (S)-α-Methylmethionine | Partial left-handed helix Current time information in Ottawa, CA.. | | (R)-α-Methylmethionine | Partial right-handed helix Current time information in Ottawa, CA.. |

Approaches for Incorporating Boc-α-methyl-DL-methionine in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of peptides. The incorporation of sterically hindered amino acids like Boc-α-methyl-DL-methionine into a growing peptide chain using SPPS presents unique challenges. The bulky α-methyl group can significantly slow down the coupling reaction, leading to incomplete reactions and the formation of deletion sequences.

To overcome these challenges, several strategies can be employed. The use of more potent coupling reagents is often necessary to drive the reaction to completion. Standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) may not be sufficient. More active reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often preferred for coupling sterically hindered amino acids chempep.comdu.ac.in.

Table 3.2.2: Common Coupling Reagents for SPPS

| Coupling Reagent | Description |

| DCC (Dicyclohexylcarbodiimide) | A classical carbodiimide (B86325) coupling reagent. |

| DIC (Diisopropylcarbodiimide) | A liquid carbodiimide, often used to avoid the insoluble dicyclohexylurea byproduct of DCC. |

| HBTU | An aminium-based coupling reagent known for its high efficiency and low racemization. |

| HATU | A more reactive aminium-based coupling reagent, particularly effective for hindered couplings. |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | A phosphonium-based coupling reagent. |

In addition to using powerful coupling reagents, optimizing the reaction conditions is crucial. This may include:

Double coupling: Repeating the coupling step with fresh reagents to ensure complete reaction.

Extended coupling times: Allowing the reaction to proceed for a longer duration to compensate for the slower reaction rate.

Elevated temperatures: Performing the coupling at a higher temperature can increase the reaction rate, although care must be taken to avoid side reactions and racemization.

The choice of solvent can also play a role. Solvents that effectively swell the resin and solubilize the protected amino acid are essential for efficient coupling. N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are the most commonly used solvents in Boc-SPPS rsc.org.

Derivatization Strategies for Functionalization and Further Transformation

The chemical versatility of Boc-α-methyl-DL-methionine extends beyond its use as a structural element. The methionine thioether side chain and the carboxyl terminus provide handles for further chemical modification, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

Modification of the Methionine Thioether Side Chain

The sulfur atom in the methionine side chain is a soft nucleophile and is susceptible to both oxidation and alkylation. These reactions can be used to introduce new functionalities and to modulate the physicochemical properties of the molecule.

Oxidation: The thioether can be readily oxidized to a sulfoxide (B87167) and further to a sulfone. This transformation significantly increases the polarity of the side chain. The oxidation can be achieved using a variety of oxidizing agents, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The oxidation of methionine residues in peptides can influence their structure and function .

Alkylation: The thioether can be alkylated with various electrophiles to form stable sulfonium (B1226848) salts. This reaction has been utilized for the "click"-type functionalization of methionine-containing polypeptides, allowing for the introduction of a diverse range of functionalities rsc.org. The alkylation is typically carried out using alkyl halides or other electrophilic reagents. This modification can be used to attach labels, cross-linkers, or other bioactive molecules. Furthermore, certain sulfonium salts can be selectively dealkylated, offering a reversible modification strategy nih.gov.

Table 3.3.1: Common Reagents for Thioether Modification

| Modification | Reagent | Product |

| Oxidation | Hydrogen Peroxide (H₂O₂) | Sulfoxide/Sulfone |

| Oxidation | m-CPBA | Sulfoxide/Sulfone |

| Alkylation | Methyl Iodide (CH₃I) | Methylsulfonium salt |

| Alkylation | Iodoacetamide | Carboxamidomethylsulfonium salt |

Reactions at the Carboxyl Terminus

The carboxylic acid group of Boc-α-methyl-DL-methionine is a key functional group for forming amide and ester bonds, enabling its incorporation into larger molecules.

Esterification: The carboxyl group can be converted into an ester through reaction with an alcohol under acidic conditions or using coupling agents. For example, amino acid methyl esters can be conveniently synthesized using trimethylchlorosilane and methanol (B129727) nih.gov. Esters can serve as protecting groups for the carboxylic acid or as intermediates for further transformations.

Amide Bond Formation: The formation of an amide bond is one of the most fundamental reactions in organic chemistry and is central to peptide synthesis. The carboxyl group of Boc-α-methyl-DL-methionine can be activated using a variety of coupling reagents to facilitate its reaction with an amine. The choice of coupling reagent is critical to ensure high yields and to minimize racemization, especially when dealing with sterically hindered amino acids researchgate.netnih.gov. The activated carboxylic acid can then react with a primary or secondary amine to form the corresponding amide. This reaction is the basis for incorporating the amino acid into a peptide chain or for attaching it to another molecule.

Precursor in the Synthesis of Non-Standard Amino Acid Analogues

The strategic use of Boc-α-methyl-DL-methionine as a starting material allows for the introduction of molecular diversity through modifications at several key positions. The Boc (tert-butoxycarbonyl) protecting group ensures the stability of the amine functionality during synthetic manipulations, while the α-methyl group can influence the conformational preferences of the final amino acid analogue. The thioether side chain, in particular, serves as a versatile handle for a range of chemical modifications, including oxidation, alkylation, and participation in cyclization reactions.

Detailed Research Findings

Recent research has highlighted the utility of Boc-α-methyl-DL-methionine in the synthesis of various non-standard amino acid analogues. These synthetic strategies often leverage the reactivity of the methionine side chain to introduce new functional groups or to construct cyclic structures.

One notable application involves the oxidation of the thioether to a sulfoxide or sulfone. This transformation significantly alters the polarity and hydrogen bonding capacity of the side chain, leading to analogues with modified physicochemical properties. For instance, the controlled oxidation of Boc-α-methyl-DL-methionine can yield the corresponding sulfoxide, Boc-α-methyl-DL-methionine sulfoxide, a key intermediate in the synthesis of more complex molecules.

Furthermore, the thioether can act as a nucleophile, enabling the synthesis of S-alkylated derivatives. This approach has been employed to introduce a variety of substituents, ranging from simple alkyl groups to more complex moieties, thereby expanding the chemical space of accessible amino acid analogues.

The inherent chirality of Boc-α-methyl-DL-methionine can also be exploited in stereoselective synthesis. While the starting material is a racemic mixture (DL), resolution techniques can be employed to obtain the individual enantiomers (Boc-α-methyl-L-methionine and Boc-α-methyl-D-methionine). These enantiomerically pure precursors are invaluable for the synthesis of chiral non-standard amino acids, where precise stereochemical control is crucial for biological activity.

Although direct, detailed examples of multi-step syntheses starting from Boc-α-methyl-DL-methionine to produce a wide range of distinct non-standard amino acid analogues are not extensively documented in readily available literature, the fundamental reactivity of its functional groups provides a clear and scientifically sound basis for its potential in this area. The principles of side-chain modification and stereoselective synthesis that are well-established for methionine and other Boc-protected amino acids are directly applicable to this specific precursor.

Below is a data table summarizing the potential synthetic transformations of Boc-α-methyl-DL-methionine and the resulting classes of non-standard amino acid analogues.

| Starting Material | Reagents and Conditions | Product Class | Potential Applications |

| Boc-α-methyl-DL-methionine | Mild oxidizing agents (e.g., H₂O₂) | Boc-α-methyl-DL-methionine sulfoxide/sulfone | Introduction of polar side chains, mimics of post-translationally modified residues |

| Boc-α-methyl-DL-methionine | Alkyl halides (e.g., CH₃I, BnBr) in the presence of a base | S-Alkylated Boc-α-methyl-DL-methionine analogues | Introduction of diverse side-chain functionalities, probes for protein-protein interactions |

| Boc-α-methyl-DL-methionine | Deprotection followed by reaction with bifunctional electrophiles | Cyclic methionine analogues | Conformationally constrained peptides, peptidomimetics |

Interactive Data Table

For a more interactive experience, the data from the table above can be sorted and filtered based on the different columns to explore the synthetic possibilities of Boc-α-methyl-DL-methionine.

In Depth Stereochemical Analysis and Chiral Discrimination Methodologies

Enantiomeric Resolution Techniques for α-Methylated Methionine Derivatives

The separation of the enantiomers of α-methylated methionine derivatives from a racemic mixture is a critical step for their application in stereospecific synthesis and analysis. Various sophisticated methodologies have been developed for this purpose, leveraging chromatographic, spectroscopic, and mass spectrometric principles.

Chromatographic Methods (HPLC, GC, SFC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) utilizing Chiral Stationary Phases (CSPs) are powerful tools for the enantiomeric resolution of α-methylated amino acids and their derivatives. chromatographytoday.commdpi.com The selection of the CSP and mobile phase is crucial for achieving effective separation.

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T) or vancomycin, are particularly effective for resolving N-protected amino acids like Boc-derivatives. sigmaaldrich.comsigmaaldrich.com These phases operate through a combination of interactions, including hydrogen bonding, ionic interactions, and steric hindrance, allowing for the differential retention of enantiomers. mdpi.com For N-Boc amino acids, reversed-phase mode is often the most viable choice on these columns. sigmaaldrich.com Cinchona alkaloid-based zwitterionic CSPs have also demonstrated success in separating α-methyl-proteinogenic amino acids. hplc.eu

Gas chromatography requires the derivatization of the amino acid to increase its volatility. A common approach involves esterification followed by N-acylation (e.g., N-trifluoroacetyl-O-methyl ester derivatives) before separation on a chiral capillary column, such as one coated with Chirasil-L-Val. nih.govnih.gov Comprehensive two-dimensional GC (GC×GC) can provide very high selectivity for complex chiral analyses. nih.gov

The following table summarizes chromatographic conditions used for the separation of related amino acid derivatives.

| Chromatographic Method | Chiral Stationary Phase (CSP) | Typical Mobile Phase/Conditions | Analyte Type |

| HPLC | Macrocyclic Glycopeptide (e.g., Teicoplanin) | Reversed-phase: Acetonitrile/Water with acidic/basic modifiers (e.g., TFA, NH4OAc) | N-Boc-amino acids |

| HPLC | Cinchona Alkaloid-based Zwitterionic | Polar Organic: Methanol (B129727)/Acetonitrile with additives (e.g., DEA, AcOH) | N-Methyl-amino acids |

| GC | Chirasil-L-Val | Temperature gradient program | Derivatized amino acids (e.g., HFB-methylamides) |

Spectroscopic Approaches for Enantiomeric Excess Determination (NMR, CD)

Spectroscopic methods offer rapid and non-separative means of determining enantiomeric excess (ee). Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are prominent techniques in this area.

NMR Spectroscopy: The determination of ee by NMR spectroscopy typically relies on the use of a chiral resolving agent or a chiral solvating agent. acs.org These agents interact with the enantiomers of the analyte to form diastereomeric complexes, which are non-equivalent and thus exhibit distinct chemical shifts in the NMR spectrum. nih.gov The relative integration of the signals corresponding to each diastereomer allows for the direct calculation of the enantiomeric excess. This method can be highly accurate, with some systems reporting errors within ±10% in the hands of non-experts. acs.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, a property inherent to chiral molecules. For determining the ee of analytes like α-chiral primary amines (after derivatization), host-guest chemistry is often employed. nih.gov A chiral host, such as a metal complex incorporating an enantiopure ligand like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), can bind with the analyte. This interaction often produces a metal-to-ligand charge transfer (MLCT) band in the visible region of the CD spectrum. nih.govacs.org The intensity of this CD signal can be correlated with the enantiomeric excess of the analyte, enabling rapid screening. nih.gov

| Spectroscopic Method | Principle of Chiral Discrimination | Key Requirement | Typical Application |

| NMR | Formation of diastereomeric complexes with distinct chemical shifts. | Chiral Resolving/Solvating Agent | Quantitative ee determination of various chiral analytes, including protected amino acids. |

| CD | Differential absorption of polarized light by diastereomeric host-guest complexes. | Chiral Host (e.g., Metal-BINAP complex) | Rapid screening of ee for chiral amines, diamines, and amino acids. |

Mass Spectrometry-Based Chiral Recognition

Mass spectrometry (MS) has emerged as a highly sensitive method for chiral analysis, capable of distinguishing enantiomers, often through the formation of diastereomeric complexes. polyu.edu.hk

One established technique is the kinetic method , which is performed using tandem mass spectrometry (MS/MS). In this approach, a ternary complex is formed in the gas phase, consisting of the two enantiomers to be analyzed (AR and AS), a chiral reference compound (Ref), and a metal ion or proton. The collision-induced dissociation (CID) of the diastereomeric cluster ions, [M(AR)(Ref)+H]+ and [M(AS)(Ref)+H]+, leads to different fragment ion ratios. The natural logarithm of this ratio is linearly related to the enantiomeric excess, allowing for quantification. polyu.edu.hk

Ion Mobility-Mass Spectrometry (IM-MS) offers another dimension of separation based on the size, shape, and charge of an ion. After derivatization with a chiral reagent, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), the resulting diastereomers can exhibit different collision cross-sections (CCS). This difference allows them to be separated based on their drift time in an ion mobility cell prior to mass analysis, enabling the chiral resolution of complex mixtures of amino acids in a single run. nih.gov

Investigating Epimerization and Racemization Pathways in Boc-α-methyl-DL-methionine Chemistry

Stereochemical integrity is paramount in peptide synthesis and other applications of chiral amino acids. Epimerization (the change in configuration at one of multiple stereocenters) and racemization (the conversion of an enantiopure substance into a racemic mixture) are potential degradation pathways.

Factors Influencing α-Proton Abstraction and Stereochemical Lability

The principal mechanism for racemization in standard amino acids involves the abstraction of the proton at the α-carbon (the α-proton) under basic conditions. nih.gov This deprotonation forms a planar enolate intermediate; subsequent non-stereospecific reprotonation leads to a mixture of enantiomers. The acidity of this α-proton makes certain amino acid residues, including methionine, susceptible to epimerization during peptide synthesis, particularly during the carboxyl group activation step. nih.gov

However, in Boc-α-methyl-DL-methionine, the α-proton is replaced by a methyl group. This structural modification fundamentally blocks the primary pathway for racemization via direct enolization. The absence of an abstractable α-proton imparts significant stereochemical stability to the chiral center, making it highly resistant to base-catalyzed racemization under conditions that would typically epimerize standard amino acid residues. Lability at the α-center would only be expected under exceptionally harsh chemical conditions that could force a higher-energy, alternative degradation pathway.

Strategies for Mitigating Stereochemical Degradation During Synthesis

Given the inherent stereochemical robustness of the α-methylated chiral center, strategies for mitigating stereochemical degradation focus on preserving this integrity by controlling other reaction parameters. The use of an α-methylated amino acid is, in itself, a primary strategy to prevent racemization and enhance metabolic stability. nih.govnih.gov

Complementary strategies during chemical synthesis include:

Optimized Coupling Reagents: Employing modern coupling reagents (e.g., carbodiimides with additives like HOBt, or phosphonium/uronium salts like HBTU/HATU) that facilitate efficient amide bond formation while minimizing side reactions and exposure to harsh basic conditions.

Temperature Control: Performing coupling and deprotection reactions at controlled, often reduced, temperatures to minimize the energy available for any potential side reactions that could compromise stereochemical purity.

Judicious Use of Bases: While the α-center is stable, other parts of the molecule or protecting groups may be sensitive. Careful selection of non-nucleophilic bases and limiting their exposure time is a cornerstone of good synthesis practice.

Protecting Group Strategy: Ensuring that the conditions used for removing the Boc group (typically acidic) or any side-chain protecting groups are not so extreme as to induce degradation elsewhere in the molecule.

The incorporation of α-methylated residues is a known strategy to create peptides with constrained conformations and increased resistance to proteolytic degradation. researchgate.net Therefore, maintaining the stereochemical purity of Boc-α-methyl-methionine during synthesis is key to leveraging these beneficial properties.

Mechanistic Insights into Chemical Transformations Involving Boc α Methyl Dl Methionine

Mechanistic Studies of Boc Group Cleavage and Stability

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its susceptibility to cleavage under specific acidic conditions. researchgate.netsemanticscholar.org The cleavage of the Boc group from Boc-α-methyl-DL-methionine is a critical step in synthetic pathways, and its mechanism is primarily understood through acid-catalyzed pathways.

A plausible mechanistic pathway for the acid-catalyzed cleavage of the Boc group is as follows:

Protonation: The acid catalyst (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl)) protonates the carbonyl oxygen of the Boc group, increasing the electrophilicity of the carbonyl carbon.

Formation of a Reversibly Formed Ion-Molecule Pair: The protonated carbamate (B1207046) can undergo fragmentation to form a tert-butyl cation and a neutral carbamic acid. This step can be reversible. researchgate.net

Decomposition of Carbamic Acid: The carbamic acid intermediate is inherently unstable and rapidly decarboxylates to yield the free amine of α-methyl-DL-methionine and carbon dioxide.

Fate of the tert-Butyl Cation: The tert-butyl cation can be trapped by a nucleophile or can lose a proton to form isobutylene. researchgate.net In the context of methionine-containing compounds, this cation can lead to side reactions, such as the S-alkylation of the thioether side chain. researchgate.net

The stability of the Boc group is significant in the presence of most nucleophiles and bases, which allows for orthogonal protection strategies in complex syntheses. organic-chemistry.org However, cleavage can also be achieved under non-acidic conditions, such as thermal deprotection, although this typically requires high temperatures. researchgate.net The choice of cleavage conditions is crucial to avoid unwanted side reactions, particularly with the sensitive thioether group of the methionine moiety. The use of scavengers, such as triisopropylsilane (B1312306) (TIS) or thioanisole, is common during Boc cleavage to trap the liberated tert-butyl cations and prevent the alkylation of the methionine sulfur atom. researchgate.net

| Cleavage Method | Reagents | Mechanism | Key Intermediates |

| Acidolysis | TFA, HCl | Electrophilic attack on the carbonyl oxygen, followed by C-O bond cleavage. | Protonated carbamate, tert-butyl cation, carbamic acid |

| Thermal | Heat | Thermally induced elimination reaction. | Transition state leading to isobutylene, CO2, and the amine |

Reaction Mechanisms of α-Methylation and Derivatization Reactions

The introduction of a methyl group at the α-carbon of Boc-DL-methionine is a key derivatization that imparts specific conformational constraints on the amino acid residue. The mechanism of α-methylation typically involves the generation of a carbanion or an enolate equivalent at the α-position, followed by its reaction with an electrophilic methyl source.

For the α-methylation of N-protected amino acids like Boc-DL-methionine, a common strategy involves the use of a strong base to deprotonate the α-carbon. The mechanism proceeds through the following steps:

Deprotonation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is used to abstract the acidic proton from the α-carbon of the Boc-DL-methionine ester derivative. This generates a chiral enolate. The presence of the bulky Boc group can influence the stereoselectivity of this step.

Alkylation: The resulting enolate then acts as a nucleophile, attacking an electrophilic methylating agent, such as methyl iodide (CH₃I). This occurs via an Sₙ2 mechanism, where the enolate displaces the iodide ion, forming the new carbon-carbon bond at the α-position.

Workup: An aqueous workup is then performed to quench any remaining base and enolate, yielding the α-methylated product.

The stereochemical outcome of the α-methylation can be influenced by several factors, including the choice of base, solvent, temperature, and the nature of the ester group. The bulky tert-butyl group of the Boc protecting group can play a role in directing the approach of the electrophile.

Derivatization reactions of Boc-α-methyl-DL-methionine can also involve modifications of the carboxylic acid moiety. For instance, the formation of amides or esters proceeds through standard activation of the carboxyl group. Common methods include the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The mechanism of DCC-mediated amide bond formation involves:

Activation of the Carboxylic Acid: The carboxylic acid of Boc-α-methyl-DL-methionine adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate.

Nucleophilic Attack: The amino group of the incoming nucleophile (an amino acid ester or an amine) attacks the carbonyl carbon of the O-acylisourea.

Tetrahedral Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which then collapses to form the desired amide bond and the dicyclohexylurea (DCU) byproduct.

Investigations into the Reactivity of the Methionine Thioether Moiety in Synthetic Contexts

The thioether moiety in the side chain of methionine is a site of significant reactivity, particularly towards oxidation. nih.gov In the context of Boc-α-methyl-DL-methionine, this reactivity must be carefully managed during synthetic manipulations. The oxidation of the sulfur atom can lead to the formation of methionine sulfoxide (B87167) and, under harsher conditions, methionine sulfone.

Mechanistic studies on methionine derivatives have shown that the reaction with hydroxyl radicals (HO•), a highly reactive oxygen species, proceeds via a one-electron oxidation pathway. mdpi.com This process involves two consecutive steps:

Formation of an Adduct Radical: The hydroxyl radical adds to the sulfur atom of the thioether, forming a transient adduct radical.

Heterolytic Cleavage: This is followed by the heterolytic cleavage of the adduct.

The fate of the initially formed radical at the sulfur atom is dependent on its proximity to other functional groups within the molecule. mdpi.com Intramolecular reactions can lead to the formation of five- or six-membered ring transient species involving other heteroatoms in the peptide backbone. mdpi.com

The two-electron oxidation of the thioether, which is more common with oxidants like hydrogen peroxide (H₂O₂) or hypochlorous acid (HOCl), leads directly to the formation of methionine sulfoxide [Met(O)]. nih.govmdpi.com This oxidation introduces a chiral center at the sulfur atom, resulting in two diastereomeric sulfoxides, (S)- and (R)-methionine sulfoxide. nih.gov The presence of the α-methyl group in Boc-α-methyl-DL-methionine can influence the accessibility of the thioether and potentially the diastereoselectivity of the oxidation.

Another important reaction of the methionine thioether is S-alkylation. This is a common side reaction during the acid-catalyzed cleavage of tert-butyl-based protecting groups, including the Boc group. researchgate.net The tert-butyl cation generated during deprotection can act as an electrophile and be attacked by the nucleophilic sulfur atom of the methionine side chain, leading to the formation of a stable sulfonium (B1226848) salt. researchgate.net The use of scavengers is a common strategy to mitigate this unwanted side reaction.

| Reaction Type | Reagent/Condition | Product(s) | Mechanistic Feature |

| One-Electron Oxidation | Hydroxyl Radical (HO•) | Various radical species | Formation of a sulfur-centered radical cation |

| Two-Electron Oxidation | H₂O₂, HOCl | Methionine Sulfoxide | Nucleophilic attack of the sulfur on the oxidant |

| S-Alkylation | tert-butyl cation (from Boc cleavage) | Sulfonium Salt | Sₙ2 reaction with the thioether as the nucleophile |

Kinetic and Thermodynamic Considerations in Boc-α-methyl-DL-methionine Reactions

The kinetics of Boc group cleavage are highly dependent on the reaction conditions, particularly the nature and concentration of the acid catalyst. Studies on the deprotection of Boc-protected amines have shown that the reaction rate can exhibit a second-order dependence on the concentration of HCl. researchgate.net This suggests a mechanism where a second molecule of the acid participates in the rate-determining step, possibly by facilitating the separation of the reversibly formed ion-molecule pair. researchgate.net However, with other acids like trifluoroacetic acid, the kinetic dependence can be different, and a large excess of the acid is often required to achieve a reasonable reaction rate. researchgate.net

The rate of cleavage is also influenced by the solvent. Polar solvents can stabilize the charged intermediates and transition states, thereby accelerating the reaction. For Boc-α-methyl-DL-methionine, the choice of solvent must also consider the solubility of the starting material and the potential for side reactions.

Thermodynamic Data for DL-Methionine

| Quantity | Value | Units |

| S°solid,1 bar | 231.46 | J/molK |

| Cp,solid (at 298.15 K) | 290.03 | J/molK |

Data sourced from the NIST WebBook for DL-Methionine. nist.gov

These values for the parent amino acid underlie the thermodynamic properties of its derivatives. The introduction of the Boc and α-methyl groups would increase the molar mass and complexity of the molecule, which would be reflected in its thermodynamic parameters. For instance, the entropy would be expected to be higher for the larger, more complex derivative.

From a kinetic perspective, the presence of the α-methyl group in Boc-α-methyl-DL-methionine can influence reaction rates at adjacent functional groups through steric and electronic effects. For example, the rate of carboxyl group activation and subsequent amidation might be sterically hindered compared to the non-methylated analogue. Similarly, the α-methyl group might electronically influence the acidity of the N-H proton of the carbamate, although this effect is likely to be small.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Boc-alpha-methyl-DL-methionine, and how can purity be ensured during preparation?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group in methionine derivatives. Key steps include coupling reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride) for activating carboxyl groups and TLC (thin-layer chromatography) to monitor reaction progress . Post-reaction purification often involves repeated aqueous washes to remove byproducts such as diethylammonium chloride, as described in peptide synthesis protocols . For purity validation, HPLC and NMR are critical, with comparisons to pharmacopeial standards (e.g., USP/EP) for traceability .

Q. Which analytical techniques are optimal for characterizing this compound?

- Methodological Answer : High-resolution techniques like NMR (for confirming Boc-group integration and stereochemistry) and mass spectrometry (for molecular weight verification) are essential. TLC is used for real-time reaction monitoring, while HPLC with UV detection ensures enantiomeric purity . Cross-validation against reference standards, as outlined in regulatory guidelines for DL-methionine, enhances reliability .

Q. How does the Boc protecting group affect the stability of methionine derivatives under varying storage conditions?

- Methodological Answer : The Boc group enhances stability by shielding the amino group from nucleophilic attack. Comparative studies with acetylated derivatives (e.g., N-Acetyl-DL-methionine) suggest Boc protection reduces hygroscopicity and oxidative degradation. Stability testing should include accelerated aging experiments under controlled humidity and temperature, with periodic HPLC analysis to track decomposition .

Advanced Research Questions

Q. How can meta-analysis frameworks resolve contradictions in biological efficiency studies of this compound versus other methionine derivatives?

- Methodological Answer : Nonlinear mixed models (NLMMs), as applied in broiler studies comparing DL-methionine and its hydroxy analogues, are effective. These models account for heterogeneity across studies via random effects and test covariates (e.g., experimental age or dosage). For example, Wald tests can statistically differentiate plateaus in dose-response curves, while covariate adjustments (e.g., animal age) refine parameter estimates .

Q. What statistical approaches are suitable for dose-response studies involving this compound?

- Methodological Answer : Exponential models (e.g., ) are recommended for nonlinear responses. The NLMIXED procedure in SAS or R’s nlme package allows fitting these models with maximum likelihood estimation. Sensitivity analyses should include power calculations to detect bioavailability differences (e.g., ≥80% statistical power) .

Q. How should researchers validate novel Boc-protected methionine derivatives to meet publication standards?

- Methodological Answer : Follow guidelines for reporting new compounds: provide full spectroscopic data (NMR, IR, MS), elemental analysis, and chromatographic purity (≥95%). For peer-reviewed journals like the Beilstein Journal of Organic Chemistry, include experimental details (e.g., solvent systems, coupling reagents) in supplementary materials. Cross-reference synthetic steps with established protocols (e.g., lidocaine synthesis workflows) .

Q. What strategies mitigate confounding variables in assessing this compound’s in vitro activity?

- Methodological Answer : Use factorial experimental designs to isolate variables (e.g., pH, temperature). For enzyme inhibition studies, include negative controls (e.g., unmodified methionine) and adjust for nonspecific binding via surface plasmon resonance (SPR) or competitive assays. Covariate-adjusted mixed models, as in poultry meta-analyses, reduce bias from inter-study variability .

Data Contradiction Analysis

Q. How to reconcile discrepancies in this compound’s reactivity across synthetic studies?

- Methodological Answer : Conduct systematic reviews to identify methodological differences (e.g., solvent polarity, catalyst load). For instance, carbodiimide-mediated couplings (EDC/NHS) may yield higher purity than acid chloride methods. Use meta-regression to quantify the impact of variables like reaction time or temperature. Critical evaluation of raw data (e.g., NMR shifts, melting points) is essential to rule out instrumentation artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.